

# Discovery and history of Bromodifluoroacetic acid

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A comprehensive guide to the discovery, history, and synthesis of **Bromodifluoroacetic Acid** (CAS 354-08-5), prepared for researchers, scientists, and drug development professionals.

### **Abstract**

**Bromodifluoroacetic acid** (BrCF<sub>2</sub>COOH) is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethyl group. This document provides an in-depth overview of the discovery and historical development of this compound, alongside detailed experimental protocols for its synthesis. Quantitative physicochemical data are presented in tabular format for easy reference, and key synthetic pathways are illustrated using logical diagrams.

## Introduction

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics are among the benefits that make fluorinated compounds highly valuable in the development of pharmaceuticals and agrochemicals.

**Bromodifluoroacetic acid** serves as a key building block for the introduction of the difunctional –CF<sub>2</sub>– and bromo moieties, making it a versatile reagent in modern organic synthesis. This guide explores the origins of this important compound and provides practical details for its preparation.



## **History and Discovery**

While a definitive singular "discovery" of **bromodifluoroacetic acid** is not prominently documented, its emergence is rooted in the broader development of organofluorine chemistry. Early methods for the synthesis of related fluorinated carboxylic acids were being explored in the mid-20th century.

One of the earliest relevant preparations that set the stage for **bromodifluoroacetic acid** was reported by H. Cohn and E. D. Bergmann in 1964 in the Israel Journal of Chemistry.[1] Their work detailed the autooxidation of 1,1-dibromo-2,2-difluoroethylene, which yielded a mixture of bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride.[1][2] These acyl halides could then be converted to their corresponding ethyl esters, providing a pathway to the acid itself through hydrolysis.[3]

A significant advancement in the synthesis of derivatives of **bromodifluoroacetic acid** was described by O. Paleta, F. Liška, and A. Pošta in 1970 in the Collection of Czechoslovak Chemical Communications.[4] They reported the synthesis of methyl bromodifluoroacetate from the reaction of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane with oleum in the presence of a mercury catalyst.[4] This work is frequently cited in later patents as a foundational method for producing **bromodifluoroacetic acid** and its esters.[2][5]

These early synthetic efforts laid the groundwork for the more refined and varied preparation methods available today. The increasing demand for fluorinated building blocks in drug discovery and materials science has since propelled further research into efficient and scalable syntheses of **bromodifluoroacetic acid**.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **bromodifluoroacetic acid** is provided in the table below.



| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| CAS Number        | 354-08-5  | [6][7]    |
| Molecular Formula | C <sub>2</sub> HBrF <sub>2</sub> O <sub>2</sub> | [6][8]    |
| Molecular Weight  | 174.93 g/mol                                    | [6][8]    |
| Appearance        | Colorless liquid                                | [6]       |
| Melting Point     | 40 °C (some sources report -37 °C)              | [6][7]    |
| Boiling Point     | 134 °C (some sources report 79 °C or 145.5 °C)  | [6][8][9] |
| Density           | 2.178 g/cm³ (predicted)                         | [6][7]    |
| рКа               | 0.21 ± 0.10 (predicted)                         | [6][7]    |
| Flash Point       | 36.8 °C   | [6]       |
| Vapor Pressure    | 2.71 mmHg at 25°C                               | [6]       |
| Refractive Index  | 1.433   | [6]       |

# Synthesis of Bromodifluoroacetic Acid: Key Methodologies

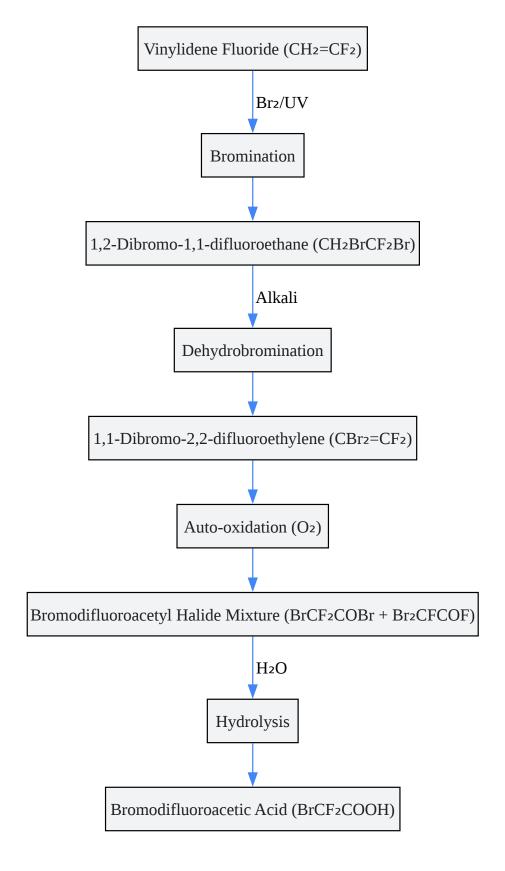
Several synthetic routes to **bromodifluoroacetic acid** have been developed. The following sections provide detailed protocols for two historically significant and practical methods.

# Synthesis via Oxidation of 1,1-Dibromo-2,2difluoroethylene (Based on the work of Cohn and Bergmann)

This pathway involves the preparation of a key intermediate, 1,1-dibromo-2,2-difluoroethylene, from vinylidene fluoride, followed by its oxidation.[1][2]

Logical Workflow:





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**Diagram 1.** Synthesis of **Bromodifluoroacetic Acid** from Vinylidene Fluoride.



#### Experimental Protocols:

Step 1: Synthesis of 1,2-Dibromo-1,1-difluoroethane[2]

- Materials: Vinylidene fluoride, Bromine.
- Procedure:
  - In a suitable reaction vessel equipped for UV irradiation, introduce liquid bromine.
  - Bubble vinylidene fluoride gas through the bromine at room temperature while irradiating with a UV lamp.
  - The reaction is typically quantitative. The product, 1,2-dibromo-1,1-difluoroethane, can be purified by distillation.

Step 2: Synthesis of 1,1-Dibromo-2,2-difluoroethylene[2]

- Materials: 1,2-Dibromo-1,1-difluoroethane, Aqueous alkaline solution (e.g., NaOH or KOH).
- Procedure:
  - To a stirred solution of 1,2-dibromo-1,1-difluoroethane, add an aqueous alkaline solution.
  - The dehydrobromination reaction proceeds to yield 1,1-dibromo-2,2-difluoroethylene.
  - The product can be separated and purified by distillation. The overall yield from vinylidene fluoride is approximately 63%.[2]

Step 3: Auto-oxidation to Bromodifluoroacetyl Halides and Hydrolysis to **Bromodifluoroacetic** Acid[1][2]

- Materials: 1,1-Dibromo-2,2-difluoroethylene, Oxygen (or air).
- Procedure:
  - Pass a stream of oxygen or air through 1,1-dibromo-2,2-difluoroethylene.



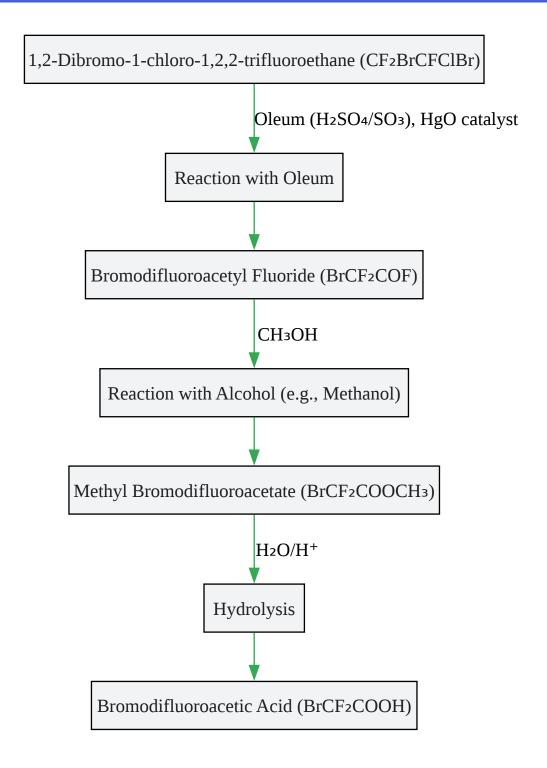
- This auto-oxidation yields a mixture of bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride (yield approximately 90%).[2]
- The resulting mixture of acid halides is then carefully hydrolyzed with water.
- The **bromodifluoroacetic acid** can be extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether) and purified by distillation.

# Synthesis via Oxidation of 1,1-Difluoro-1,2dibromodihaloethanes with Oleum (Based on the work of Paleta et al.)

This method utilizes a readily available starting material and a strong oxidizing agent to generate a bromodifluoroacetyl halide intermediate, which is then converted to the acid or its esters.[2][4][5]

Logical Workflow:





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**Diagram 2.** Synthesis of **Bromodifluoroacetic Acid** from a Halogenated Ethane.

Experimental Protocol:

Step 1: Preparation of Methyl Bromodifluoroacetate[2][4]



Materials: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (60 g, 0.217 mol), 60% Oleum (40 ml, 0.606 mol SO₃), Mercuric oxide (HgO, 0.5 g), Methanol, Potassium fluoride (KF).

#### Procedure:

- In a reaction flask equipped with a reflux condenser and a gas outlet, combine 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, 60% oleum, and mercuric oxide.
- Heat the mixture under reflux for 6 hours.
- The gaseous products, primarily bromodifluoroacetyl fluoride, are passed into an ethanolic solution of potassium fluoride.
- This procedure yields methyl bromodifluoroacetate. The yield can be improved to approximately 60.4% by the addition of more SO<sub>3</sub>.[2]

#### Step 2: Hydrolysis to Bromodifluoroacetic Acid

- Materials: Methyl bromodifluoroacetate, Acidic or basic aqueous solution.
- Procedure:
  - Hydrolyze the methyl bromodifluoroacetate using standard procedures, such as heating with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.
  - After hydrolysis, extract the bromodifluoroacetic acid with a suitable organic solvent.
  - Purify the final product by distillation.

## **Applications in Drug Development and Research**

**Bromodifluoroacetic acid** is a valuable reagent for introducing the difluoromethyl group into organic molecules. This moiety is often used as a bioisostere for a hydroxyl or thiol group, or to modulate the acidity of a carboxylic acid. Its applications in medicinal chemistry are extensive, contributing to the development of new therapeutic agents with improved pharmacological profiles. In materials science, the incorporation of the difluoromethyl group can enhance thermal and chemical resistance.



## Conclusion

**Bromodifluoroacetic acid** has a rich history rooted in the pioneering work of early organofluorine chemists. From its initial preparations through multi-step sequences to more direct modern methods, its synthesis has evolved to meet the growing demands of the pharmaceutical and materials science industries. The detailed physicochemical data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working with this important fluorinated building block.

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